2-(1-Cyclopropylethoxy)-3-methylpyrazine
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Description
2-(1-Cyclopropylethoxy)-3-methylpyrazine is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. This compound is a pyrazine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Green Synthesis from Biomass
One area of interest is the development of green and efficient methods for synthesizing pyrazine derivatives. For example, Song et al. (2017) demonstrated an efficient synthesis of 2-hydroxymethyl-5-methylpyrazine from biomass-derived 1,3-dihydroxyacetone, showcasing the potential for sustainable production of pyrazine derivatives using renewable resources (Lei Song et al., 2017).
Heterocyclic Compound Synthesis
Another significant application is in the synthesis of heterocyclic compounds with potential antimicrobial activities. Behbehani et al. (2011) explored the use of 2-arylhydrazononitriles for preparing new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the versatility of pyrazine derivatives in creating biologically active compounds (H. Behbehani et al., 2011).
Novel Bispyrazoles Synthesis
Research into novel synthetic methodologies is also prominent. Song et al. (2022) described the synthesis of 1,3-dioxepine-fused (tricyclic) bispyrazoles, indicating the role of pyrazine derivatives in the development of new materials or medicinal chemistry applications (Zongqiang Song et al., 2022).
Mechanistic Studies in Chemical Synthesis
Forni and Pollesel (1991) conducted a mechanistic study on the synthesis of 2-methylpyrazine, providing insights into the complexities of reactions involving pyrazine derivatives and highlighting the importance of understanding reaction mechanisms for optimizing product yields (L. Forni & P. Pollesel, 1991).
properties
IUPAC Name |
2-(1-cyclopropylethoxy)-3-methylpyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-10(12-6-5-11-7)13-8(2)9-3-4-9/h5-6,8-9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFASWBNTJWXRTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC(C)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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